molecular formula C17H17NO2 B1649683 N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide CAS No. 103188-44-9

N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide

Cat. No. B1649683
CAS RN: 103188-44-9
M. Wt: 267.32 g/mol
InChI Key: KGOYCHSKGXJDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide” is a chemical compound with the CAS Number: 103188-44-9 . It is also known as (2E)-N-[2-(4-hydroxyphenyl)ethyl]-3-phenylprop-2-enamide . It has a molecular weight of 267.33 . This compound is a subclass of phenethylamine alkaloid and cinnamoylamide alkaloid .


Molecular Structure Analysis

The molecular structure of “N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide” is represented by the chemical formula C₁₇H₁₇NO₂ . The canonical SMILES representation is O=C(C=Cc1ccccc1)NCCc1ccc(O)cc1 .


Physical And Chemical Properties Analysis

“N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide” is a powder with a melting point of 188-189°C . The compound is stored at room temperature .

Scientific Research Applications

Photo-Protective Agent

This compound is known for its photo-protective properties . It can protect the skin from harmful ultraviolet rays, which can cause skin damage and lead to conditions like skin cancer.

Antioxidant

“N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide” has been identified as a potent antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antiatherogenic Agent

This compound has antiatherogenic activities . Atherosclerosis is a disease in which plaque builds up inside your arteries. Over time, the plaque hardens and narrows your arteries which limits the flow of oxygen-rich blood to your organs and other parts of your body.

Anti-Plasmodial Agent

It has been found to have antiplasmodial activities . Plasmodium is a genus of unicellular eukaryotes that are obligate parasites of vertebrates and insects. The life cycles of Plasmodium species involve development in a blood-feeding insect host which then injects parasites into a vertebrate host during a blood meal.

Inhibitor of Maltase and Sucrase

The compound has been found to inhibit the enzymes maltase and sucrase . These enzymes are involved in the breakdown of complex sugars into simpler sugars. By inhibiting these enzymes, the compound could potentially be used in the management of certain metabolic disorders.

Natural Product Research

“N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide” is a natural product isolated from Croton Pullei . Natural products are often used in drug discovery and biological research.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is known that this compound is a subclass of phenethylamine alkaloid , which typically interacts with various receptors in the nervous system

Mode of Action

As a phenethylamine alkaloid , it may interact with its targets by binding to the active sites of the receptors, leading to changes in the receptor’s activity

Biochemical Pathways

Phenethylamine alkaloids are known to affect various biochemical pathways, particularly those involved in neurotransmission The downstream effects of these pathways can include changes in mood, cognition, and behavior

Result of Action

As a phenethylamine alkaloid , it may have effects on the nervous system, potentially influencing mood, cognition, and behavior. The exact effects would depend on the specific targets and pathways affected by the compound.

properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-16-9-6-15(7-10-16)12-13-18-17(20)11-8-14-4-2-1-3-5-14/h1-11,19H,12-13H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOYCHSKGXJDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342001
Record name N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide

CAS RN

103188-44-9
Record name N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.